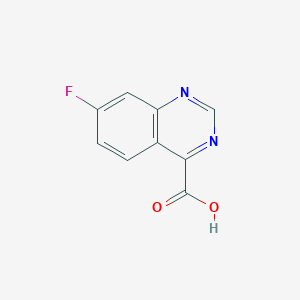

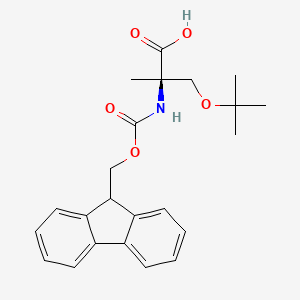

5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

Übersicht

Beschreibung

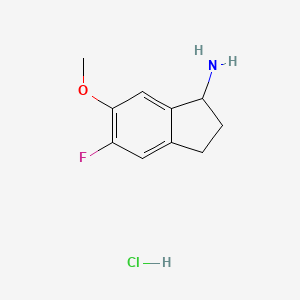

The compound “5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride” seems to be a complex organic molecule. It appears to contain a benzodioxol group, a piperazine ring, and a thiadiazine ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures often involve multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.

Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure .

Chemical Reactions Analysis

Compounds similar to the one undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction .

Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds incorporating the 1,3,4-thiadiazole structure have been studied for their anticancer properties. Husain et al. (2013) synthesized Benzimidazole clubbed with triazolo-thiadiazoles and triazolo-thiadiazines, demonstrating broad-spectrum anticancer activity. One compound exhibited significant growth inhibition, particularly against leukemia cell lines, suggesting its potential as a lead compound for developing new anticancer agents (Husain et al., 2013).

Antileishmanial Activity

Tahghighi et al. (2011) explored the antileishmanial activity of piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles, finding that certain compounds exhibited very good activity against both promastigote and amastigote forms of Leishmania major. This indicates their potential in optimizing treatments for leishmaniasis (Tahghighi et al., 2011).

Antibacterial and Biofilm Inhibition

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing promising antibacterial and biofilm inhibition activities. This research highlights the potential of such compounds in combating bacterial infections and biofilm-related diseases (Mekky & Sanad, 2020).

Antimicrobial Agents

Al-Talib et al. (2016) developed new benzothiazoles as antimicrobial agents, indicating a broad potential for compounds containing piperazine and thiadiazole moieties in addressing bacterial and fungal infections. Although not all compounds showed high activity, this research contributes to the ongoing search for new antimicrobial agents (Al-Talib et al., 2016).

Zukünftige Richtungen

While specific future directions for this compound are not available, research into similar compounds continues to be a vibrant field. These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

It is known that related compounds can modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

Biochemische Analyse

Biochemical Properties

5-(1,3-Benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound interacts with several key enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. It also binds to specific receptors, such as serotonin and dopamine receptors, influencing neurotransmitter activity. The nature of these interactions involves both competitive and non-competitive inhibition, depending on the enzyme or receptor involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to modulate cell signaling pathways, particularly those involving the MAPK/ERK and PI3K/Akt pathways. It influences gene expression by upregulating or downregulating specific genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby altering metabolic pathways. This compound also interacts with DNA and RNA, affecting transcription and translation processes. Furthermore, it modulates the activity of transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits potent activity, but its effects may diminish due to degradation or metabolic conversion. Studies have shown that the compound remains stable for several hours under controlled conditions, but prolonged exposure can lead to the formation of inactive metabolites. Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion. The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters, such as P-glycoprotein, which influence its cellular uptake and efflux. The compound also binds to plasma proteins, affecting its distribution and bioavailability. Localization studies have shown that it accumulates in specific tissues, including the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. It also accumulates in the nucleus, affecting transcriptional regulation. Post-translational modifications, such as phosphorylation and acetylation, play a role in directing the compound to specific subcellular compartments .

Eigenschaften

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S.2ClH/c1-2-12-13(20-9-19-12)7-10(1)11-8-21-14(17-16-11)18-5-3-15-4-6-18;;/h1-2,7,15H,3-6,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRLCUHRPSOHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(CS2)C3=CC4=C(C=C3)OCO4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)

![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)

![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)